molecular formula C7H3BrFN3O2 B1292521 3-Bromo-6-fluoro-4-nitro-1H-indazole CAS No. 885522-77-0

3-Bromo-6-fluoro-4-nitro-1H-indazole

Cat. No. B1292521
CAS RN: 885522-77-0
M. Wt: 260.02 g/mol
InChI Key: ZXKWLGMBBNXUMT-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-4-nitro-1H-indazole is a chemical compound with the molecular formula C7H3BrFN3O2 . It has an average mass of 260.020 Da and a monoisotopic mass of 258.939270 Da .


Synthesis Analysis

The synthesis of 1H-indazole, which is a similar compound, has been studied extensively . A new practical synthesis of 1H-indazole was presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of 3-Bromo-6-fluoro-4-nitro-1H-indazole is highly conjugated, which expands its applications to dye-sensitized solar cells (DSSCs) . Due to the pyrazole moiety, it can coordinate to metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of the cyclization of various ortho-substituted benzylidenehydrazines led to a novel mechanism related to the synthesis of indazole .


Physical And Chemical Properties Analysis

The compound has a density of 2.0±0.1 g/cm3, a boiling point of 440.2±40.0 °C at 760 mmHg, and a flash point of 220.0±27.3 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Scientific Research Applications

Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The presence of the bromo, fluoro, and nitro groups in “3-Bromo-6-fluoro-4-nitro-1H-indazole” could potentially enhance these properties, making it a valuable compound in medicinal chemistry.

Drug Development

Indazoles are found in several recently marketed drugs . The unique structure of “3-Bromo-6-fluoro-4-nitro-1H-indazole” could potentially make it a candidate for drug development, especially for diseases that respond to the pharmacological effects of indazoles.

Inhibitors

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . The specific functional groups in “3-Bromo-6-fluoro-4-nitro-1H-indazole” might influence its inhibitory properties, potentially making it useful in this area.

Synthetic Chemistry

The synthesis of indazoles involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . “3-Bromo-6-fluoro-4-nitro-1H-indazole” could be used in studies aimed at optimizing these synthetic schemes.

Theoretical Studies

The synthesis of 1H-indazole has been the subject of both experimental and theoretical studies . “3-Bromo-6-fluoro-4-nitro-1H-indazole” could be used in similar studies to understand the reaction mechanisms involved in its formation.

Hydrogen Bond Research

Research has indicated that the cyclization process in the synthesis of 1H-indazole is greatly affected by the hydrogen bond . “3-Bromo-6-fluoro-4-nitro-1H-indazole” could be used in research aimed at understanding the role of hydrogen bonds in chemical reactions.

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-4-fluoro (1H)indazole, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-bromo-6-fluoro-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKWLGMBBNXUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646392
Record name 3-Bromo-6-fluoro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoro-4-nitro-1H-indazole

CAS RN

885522-77-0
Record name 3-Bromo-6-fluoro-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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